

Technical Guide: 2-(2-Chlorophenoxy)acetaldehyde Molecular Structure

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Compound of Interest

Compound Name: 2-(2-Chlorophenoxy)acetaldehyde

CAS No.: 65298-23-9

Cat. No.: B2474689

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Executive Summary

2-(2-Chlorophenoxy)acetaldehyde ($C_8H_7ClO_2$) is a reactive electrophilic intermediate characterized by an ortho-substituted phenyl ether motif linked to an acetaldehyde moiety. Unlike its para-substituted analog (used in herbicide synthesis), the ortho-chloro isomer is primarily valued as a regioselective building block for 7-chlorobenzofuran scaffolds and related heterocyclic pharmaceuticals. Its proximity of the chlorine atom to the ether linkage introduces specific steric and electronic effects that influence its stability and cyclization kinetics.

Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a 2-chlorophenyl group attached to an acetaldehyde chain via an ether oxygen. The ortho-chlorine substituent exerts a steric influence on the ether oxygen, affecting the rotational freedom of the $-OCH_2-$ bond.

Parameter	Value (Predicted/Experimental)
IUPAC Name	2-(2-Chlorophenoxy)acetaldehyde
Molecular Formula	C ₈ H ₇ ClO ₂
Molecular Weight	170.59 g/mol
SMILES	<chem>Clc1ccccc1OCC=O</chem> [1][2]
CAS Number	Not widely listed; Analogous to 4-Cl isomer (43018-72-0)
LogP (Predicted)	-1.8 - 2.1
H-Bond Acceptors	2 (Ether O, Aldehyde O)
Rotatable Bonds	3

Electronic & Steric Properties[3]

- Inductive Effect (-I): The chlorine atom at the C2 position withdraws electron density from the benzene ring, slightly deactivating it towards electrophilic aromatic substitution compared to unsubstituted phenoxyacetaldehyde.
- Lone Pair Interaction: The oxygen lone pairs interact with the aromatic pi-system, but the ortho-chloro group may force the side chain out of planarity to minimize steric clash, potentially enhancing the reactivity of the aldehyde group by reducing conjugation.

Synthetic Pathways[4][5]

The synthesis of **2-(2-Chlorophenoxy)acetaldehyde** requires controlled conditions to prevent polymerization of the aldehyde or over-oxidation. The most robust route involves the alkylation of 2-chlorophenol followed by hydrolysis.

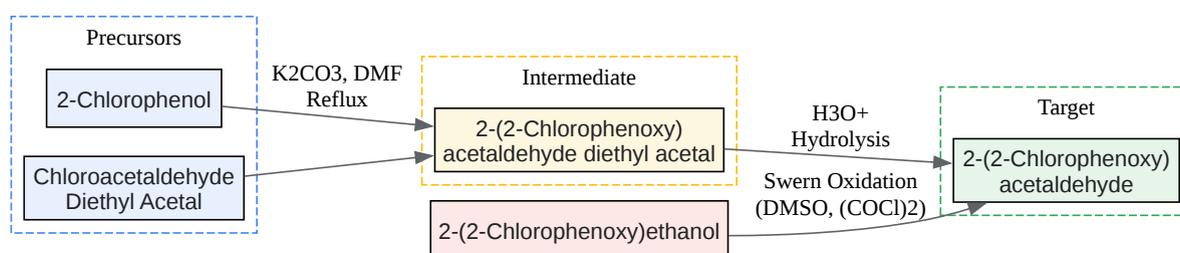
Primary Route: Williamson Ether Synthesis via Acetal

This method avoids the direct handling of unstable haloacetaldehydes by using a protected acetal intermediate.

- Alkylation: 2-Chlorophenol is treated with a base (K_2CO_3 or NaH) and 2-chloroacetaldehyde diethyl acetal (or bromoacetaldehyde diethyl acetal) in DMF or acetone.[3]
- Hydrolysis: The resulting acetal (1-(2,2-diethoxyethoxy)-2-chlorobenzene) is hydrolyzed using dilute acid (HCl or H_2SO_4) to release the free aldehyde.

Secondary Route: Oxidation of Alcohol

Alternatively, 2-(2-chlorophenoxy)ethanol can be oxidized using mild conditions (Swern oxidation or Dess-Martin Periodinane) to yield the aldehyde. Strong oxidants ($KMnO_4$) must be avoided to prevent conversion to the carboxylic acid.



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Figure 1: Synthetic pathways for **2-(2-Chlorophenoxy)acetaldehyde** showing the acetal protection route and alcohol oxidation route.

Reactivity Profile & Applications

The bifunctional nature of **2-(2-Chlorophenoxy)acetaldehyde** (aryl chloride + aldehyde) makes it a versatile scaffold.

Cyclization to Benzofurans

The most critical application is the synthesis of 7-chlorobenzofuran. Under acidic conditions (e.g., polyphosphoric acid or H_2SO_4), the aldehyde carbonyl undergoes intramolecular electrophilic attack on the aromatic ring.[3]

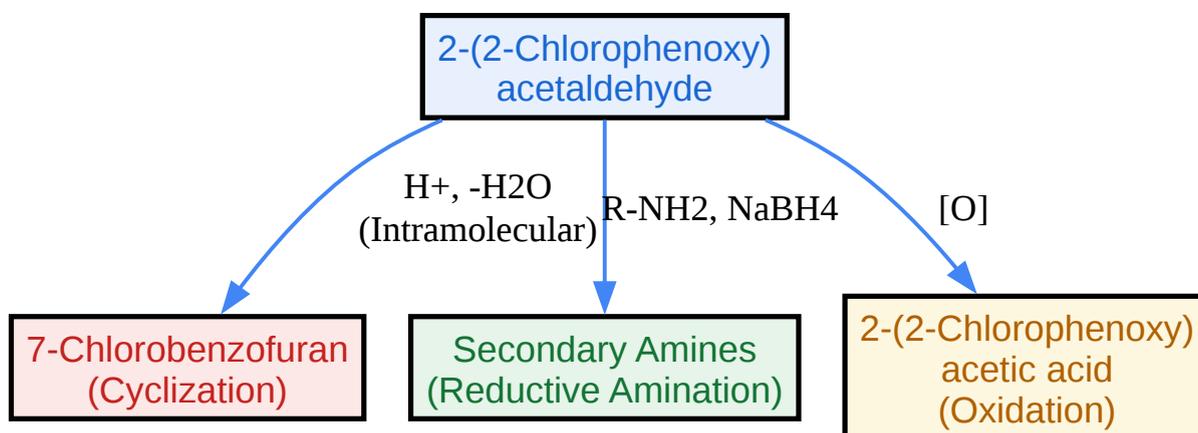
- Mechanism: The aldehyde is protonated, creating an oxonium ion which attacks the C6 position of the benzene ring (para to the chlorine, ortho to the ether oxygen). Subsequent dehydration yields the benzofuran.
- Regioselectivity: The 2-chloro substituent blocks one ortho position, directing cyclization to the other unsubstituted ortho position.

Reductive Amination

The aldehyde group readily condenses with primary amines to form imines, which can be reduced (using NaBH_4 or $\text{NaBH}(\text{OAc})_3$) to form secondary amines.[3] This is a common pathway for generating beta-blocker analogs or calcium channel blocker intermediates.[3]

Oxidation

The aldehyde is sensitive to oxidation and will convert to 2-(2-chlorophenoxy)acetic acid upon exposure to air or strong oxidants. This acid is a structural analog of the herbicide 2,4-D but exhibits different biological selectivity.



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Figure 2: Divergent reactivity profile showing cyclization, amination, and oxidation pathways.

Safety & Handling Protocol

As an alpha-phenoxy aldehyde, this compound is expected to be a skin and eye irritant and a potential sensitizer.[3]

- Storage: Store under an inert atmosphere (Nitrogen/Argon) at -20°C to prevent autoxidation to the acid or polymerization.
- Handling: Use only in a chemical fume hood. Avoid contact with strong bases which can cause aldol polymerization.[3]
- Toxicity: While specific data for the 2-chloro isomer is limited, analogs (chloroacetaldehyde derivatives) are alkylating agents.[3][4] Treat as a potential mutagen.[3][4]

References

- PubChem. (2025).[2][3] 2-(2-Chlorophenyl)acetaldehyde and related Phenoxy analogs. National Library of Medicine.[3] [\[Link\]](#)[3]
- Organic Syntheses. (1971).[3] Bromoacetaldehyde Diethyl Acetal. Org. Synth. 1971, 51,[3] 39. [\[Link\]](#)

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